3-Methylquinoline-7-carboxylic acid
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Overview
Description
3-Methylquinoline-7-carboxylic acid is a compound with the CAS Number: 1956328-32-7 and a molecular weight of 187.2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H9NO2 . The structure includes a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 187.2 .Scientific Research Applications
Analytical Chemistry Applications
The unusual mass spectrometric dissociation pathway of protonated isoquinoline derivatives, which include compounds structurally similar to 3-Methylquinoline-7-carboxylic acid, has been studied for analytical purposes. Such compounds have shown a unique fragmentation behavior useful in the development of screening procedures for model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (Beuck et al., 2009).
Synthetic Chemistry Applications
In synthetic chemistry, this compound and its derivatives have been utilized in the synthesis of complex molecules. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which demonstrates potential antinociceptive, anti-inflammatory, and anticonvulsant activities, involves the use of quinoline derivatives as key intermediates (Wilhelm et al., 2014).
Material Science Applications
The photodegradation of quinolinecarboxylic herbicides, including compounds structurally similar to this compound, has been studied in aqueous solution, highlighting the role of sunlight and titanium dioxide in the degradation process. This research is crucial for understanding the environmental fate of these compounds and for the development of photodegradation-based remediation strategies (Pinna & Pusino, 2012).
Medicinal Chemistry Applications
The synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to this compound, have been explored for their potential as peroxisome proliferator-activated receptor (PPAR) gamma agonists. These compounds have shown promising activity in reducing plasma glucose and triglyceride levels, indicating their potential for diabetes treatment (Azukizawa et al., 2008).
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, compounds containing the quinoline moiety, such as 3-Methylquinoline-7-carboxylic acid, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 3-methylquinoline-7-carboxylic acid, are known to interact with various biological targets . For instance, some quinoline derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain .
Mode of Action
For instance, some quinoline derivatives inhibit the action of prostaglandin synthetase by binding to the prostaglandin synthetase receptors COX-1 and COX-2 . This interaction results in the reduction of symptoms of pain and inflammation.
Biochemical Pathways
For instance, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by some quinoline derivatives leads to a decrease in the formation of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
Based on the known effects of similar quinoline derivatives, it can be inferred that this compound may have anti-inflammatory and analgesic effects due to its potential inhibition of cyclooxygenase enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . This can influence the interaction of the compound with its targets and consequently its efficacy. Furthermore, factors such as pH, temperature, and the presence of other molecules can also impact the action of the compound.
Properties
IUPAC Name |
3-methylquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJJJYVYPBVXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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